7-Iodobenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodobenzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodobenzo[d]thiazole typically involves the iodination of benzo[d]thiazole. One common method is the electrophilic substitution reaction where benzo[d]thiazole is treated with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance the reaction rate and yield. These methods aim to reduce the environmental impact and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Iodobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of benzo[d]thiazole or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted benzo[d]thiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzo[d]thiazole or other reduced derivatives.
Scientific Research Applications
7-Iodobenzo[d]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Materials Science: It is employed in the development of organic semiconductors, dyes, and sensors due to its unique electronic properties
Mechanism of Action
The mechanism of action of 7-Iodobenzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
2-Aminobenzothiazole: Contains an amino group, which imparts different chemical and biological properties.
Benzothiazole-2-thiol: Contains a thiol group, making it more reactive in thiolation reactions
Uniqueness
This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications .
Biological Activity
7-Iodobenzo[d]thiazole is a compound that belongs to the thiazole family, known for its diverse biological activities. Thiazoles are recognized as valuable pharmacophores in medicinal chemistry, exhibiting a wide range of biological effects including antimicrobial, anticancer, and antioxidant properties. This article delves into the biological activity of this compound, exploring its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of benzo[d]thiazole with iodine in the presence of suitable reagents. Various synthetic routes have been explored to enhance yield and purity, often employing microwave-assisted synthesis or solvent-free conditions to improve efficiency.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains. The compound was evaluated using the Kirby-Bauer disk diffusion method, revealing notable inhibition zones against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.
Table 1: Antimicrobial Activity of this compound
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 16 | 0.5 µg/mL |
Escherichia coli | 14 | 1.0 µg/mL |
Candida albicans | 15 | 0.8 µg/mL |
These results indicate that this compound possesses potent antimicrobial properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown promising results against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics.
Table 2: Anticancer Activity of this compound
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 0.12 |
HeLa | 0.10 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, highlighting its potential as an anticancer agent .
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its antioxidant activity. The compound demonstrated significant radical scavenging ability in DPPH and hydroxyl radical assays, indicating its potential to mitigate oxidative stress-related diseases.
Table 3: Antioxidant Activity Assays
Assay | Scavenging Activity (%) |
---|---|
DPPH Radical Scavenging | 75 |
Hydroxyl Radical Scavenging | 70 |
These findings suggest that the compound could serve as a protective agent against oxidative damage .
Computational Studies
Computational approaches such as molecular docking and density functional theory (DFT) calculations have been employed to predict the binding interactions of this compound with various biological targets. These studies provide insights into the electronic properties and stability of the compound, supporting its observed biological activities.
Case Studies
Recent literature highlights several case studies where derivatives of thiazoles, including compounds related to this compound, were synthesized and evaluated for their bioactivity. One notable study reported on a series of thiazole derivatives that exhibited enhanced antibacterial activity through structural modifications .
Properties
Molecular Formula |
C7H4INS |
---|---|
Molecular Weight |
261.08 g/mol |
IUPAC Name |
7-iodo-1,3-benzothiazole |
InChI |
InChI=1S/C7H4INS/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H |
InChI Key |
UBXIUNQNZGUYLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)SC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.